molecular formula C28H32N2O4 B6486535 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol; benzoic acid CAS No. 479542-49-9

1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol; benzoic acid

Cat. No.: B6486535
CAS No.: 479542-49-9
M. Wt: 460.6 g/mol
InChI Key: FWAQXSPOTOTYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol (hereafter referred to as Compound A) features a carbazole core linked via a propan-2-ol chain to a 2,6-dimethylmorpholine moiety. The inclusion of benzoic acid likely serves as a co-former to enhance solubility or stabilize the crystalline form. Carbazole derivatives are renowned for their diverse pharmacological activities, including dynamin inhibition, β-adrenergic antagonism, and antidiabetic effects .

The structural uniqueness of Compound A lies in the 2,6-dimethylmorpholine group, which modulates lipophilicity and steric interactions compared to other nitrogen-containing substituents (e.g., piperazine, benzylamino) in analogs. This article compares Compound A with structurally related carbazole-propan-2-ol derivatives, emphasizing synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

benzoic acid;1-carbazol-9-yl-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.C7H6O2/c1-15-11-22(12-16(2)25-15)13-17(24)14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23;8-7(9)6-4-2-1-3-5-6/h3-10,15-17,24H,11-14H2,1-2H3;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAQXSPOTOTYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Carbazole-propan-2-ol derivatives are often modified at the propanol side chain to optimize target binding. Key analogs include:

Compound Name Substituent on Propan-2-ol Chain Biological Target/Activity Key Data
Compound A 2,6-Dimethylmorpholine Undisclosed (structural focus)
35 4-Methylbenzylamino Dynamin I GTPase inhibition IC₅₀ = 1.0 ± 0.2 μM
43 4-Chlorobenzylamino Dynamin I GTPase inhibition IC₅₀ = 1.0 ± 0.2 μM
8a/8b Dimethylamino (with 3,6-dibromo-carbazole) Clathrin-mediated endocytosis inhibition IC₅₀ = 2.1–2.3 μM
Carvedilol-related compound 2-(2-Methoxyphenoxy)ethylamino β-Adrenergic receptor antagonism Inhibits isoprenaline-induced tachycardia
MFCD01849941 3-Chloro-2-methylphenylamino Undisclosed

Key Observations :

  • Amino substituents: Benzylamino (35, 43) and dimethylamino (8a/b) groups enhance dynamin inhibition, while morpholine in Compound A may favor different pharmacokinetic properties (e.g., solubility, metabolic stability).
  • Halogenation : Brominated carbazole cores (8a/b) improve endocytosis inhibition, suggesting halogenation enhances target engagement .
  • β-Blocker activity: Carvedilol analogs with carbazole-propanol structures demonstrate β-adrenergic antagonism, highlighting structural versatility .

Physicochemical Properties

The substituents significantly influence physicochemical parameters:

Compound Molecular Weight Predicted pKa LogP (Predicted)
Compound A ~400 (estimated) ~9.5 (morpholine) ~3.5
35 ~380 ~10.1 (benzylamino) ~4.0
8a ~450 ~8.9 (dimethylamino) ~3.8
305376-76-5 364.87 13.56 (amine) ~4.2

Analysis :

  • Morpholine vs.
  • Lipophilicity: Morpholine’s lower LogP (~3.5) compared to benzylamino (~4.0) may enhance aqueous solubility, critical for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.